molecular formula C15H16ClNO B1593563 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one CAS No. 332150-25-1

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one

Cat. No.: B1593563
CAS No.: 332150-25-1
M. Wt: 261.74 g/mol
InChI Key: JJTHOZONPXZBEY-UHFFFAOYSA-N
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Description

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is a synthetic organic compound with the molecular formula C15H16ClNO It is characterized by a quinoline core substituted with chloro and dimethyl groups, and a butanone side chain

Scientific Research Applications

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-2,6-dimethylquinoline.

    Alkylation: The quinoline derivative undergoes alkylation with a suitable butanone derivative under basic conditions to form the final product.

Reaction Conditions

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the alkylation process.

    Catalysts: Basic catalysts such as sodium hydride or potassium carbonate are commonly used.

    Solvents: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are preferred.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-ol.

    Substitution: 4-(4-Amino-2,6-dimethylquinolin-3-yl)butan-2-one or 4-(4-Mercapto-2,6-dimethylquinolin-3-yl)butan-2-one.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing chloro group and the electron-donating dimethyl groups, which affect its nucleophilicity and electrophilicity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one
  • 4-(4-Hydroxy-2,6-dimethylquinolin-3-yl)butan-2-one

Uniqueness

4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-9-4-7-14-13(8-9)15(16)12(11(3)17-14)6-5-10(2)18/h4,7-8H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTHOZONPXZBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)CCC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353515
Record name 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332150-25-1
Record name 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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